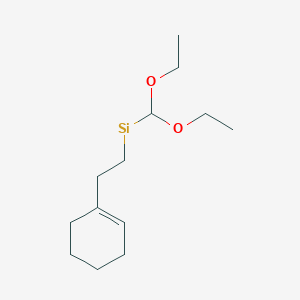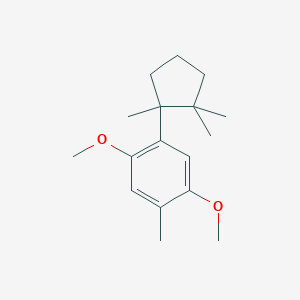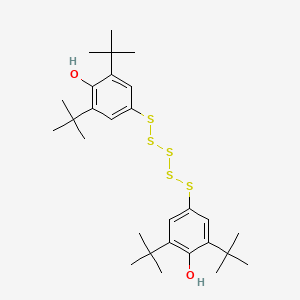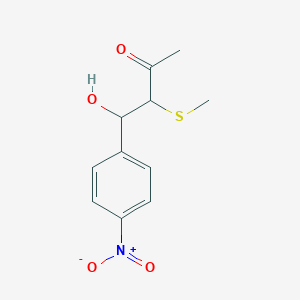![molecular formula C22H24F2N2O B14242827 2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide CAS No. 455256-67-4](/img/structure/B14242827.png)
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide involves several steps. One common method includes the reaction of 2,4-difluorophenylhydrazine with an appropriate indole precursor under specific conditions . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium hydroxide. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as aluminum trichloride. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide can be compared with other indole derivatives such as:
2-(2,4-Difluorophenyl)ethanamine: Another indole derivative with similar biological activities.
Cyclometalated Ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine: These compounds exhibit unique luminescence and photocatalytic properties.
The uniqueness of this compound lies in its specific structure and the presence of the dipropylacetamide group, which may contribute to its distinct biological activities and applications .
Eigenschaften
CAS-Nummer |
455256-67-4 |
|---|---|
Molekularformel |
C22H24F2N2O |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-[2-(2,4-difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C22H24F2N2O/c1-3-11-26(12-4-2)21(27)14-18-16-7-5-6-8-20(16)25-22(18)17-10-9-15(23)13-19(17)24/h5-10,13,25H,3-4,11-12,14H2,1-2H3 |
InChI-Schlüssel |
YRPHBRYTZZROHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)
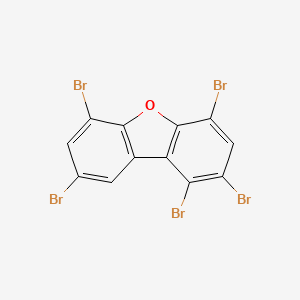
![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
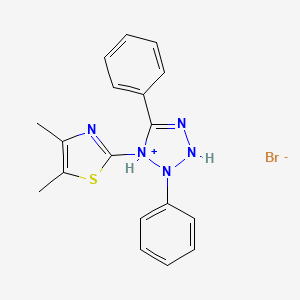
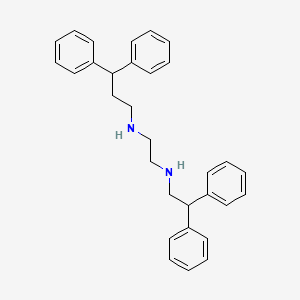


![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
